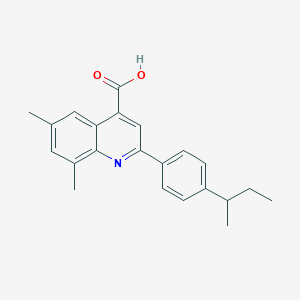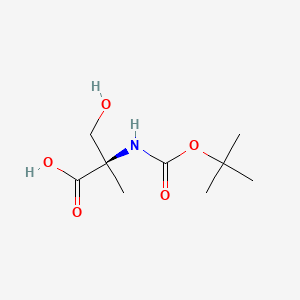
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a carboxylic acid group (-COOH), a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available due to lack of specific studies .
Aplicaciones Científicas De Investigación
Overview of Chemical Compounds Research
Psychotropic Activity and Drug Development
The development of new potential drugs with psychotropic activity among phosphorylated carboxylic acids derivatives highlights a significant area of research. One study detailed the investigation into the tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties of difenilphosphorylacetic acid hydrazide and its successors, showing the versatility of carboxylic acids in drug development (Semina et al., 2016).
Antioxidant and Therapeutic Roles
Chlorogenic Acid (CGA), a derivative of caffeoylquinic acid, exemplifies the therapeutic potential of phenolic compounds, possessing antioxidant, antibacterial, hepatoprotective, and other health-beneficial properties. This highlights the importance of carboxylic acid compounds in addressing metabolic syndrome and related disorders, offering insights into their broad applicability in enhancing human health (Naveed et al., 2018).
Biocatalyst Inhibition and Industrial Applications
The inhibition of biocatalysts by carboxylic acids, despite their potential as precursors for industrial chemicals, underscores the complex interactions of these compounds within biological systems. Research into overcoming the inhibitory effects of carboxylic acids on microbes like E. coli and S. cerevisiae suggests strategies for metabolic engineering to enhance industrial bioprocesses (Jarboe et al., 2013).
Optoelectronic Applications
Investigations into the BODIPY-based materials, including carboxylic acid derivatives, for organic light-emitting diodes (OLEDs) applications, reveal the potential of these compounds in advancing organic optoelectronics. This research demonstrates the adaptability of carboxylic acids in creating 'metal-free' infrared emitters for OLED devices, showcasing their utility beyond traditional chemical and pharmaceutical applications (Squeo & Pasini, 2020).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived entirely from biomass, exemplifies the role of carboxylic acids in sustainable drug synthesis, offering a cost-effective and environmentally friendly alternative for pharmaceutical manufacturing. Its application in cancer treatment and medical materials underscores the importance of carboxylic acids in developing new medicinal solutions (Zhang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(24)25)18-11-13(2)10-15(4)21(18)23-20/h6-12,14H,5H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQETQHHCHBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)





![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)




![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)

